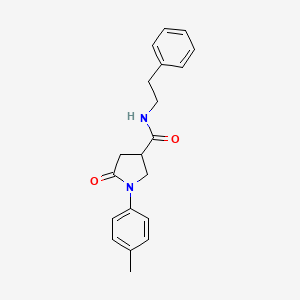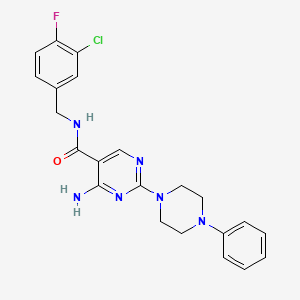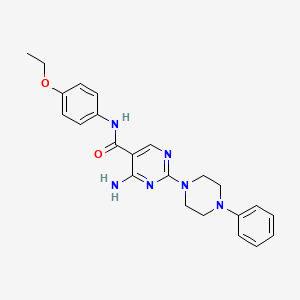![molecular formula C22H28FN5O4 B11195156 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B11195156.png)
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of fluorophenyl, piperazine, morpholine, and dihydropyrimidinone moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-(4-fluorophenyl)piperazine and morpholine derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
Uniqueness
Compared to similar compounds, 3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE exhibits unique structural features, such as the presence of both morpholine and dihydropyrimidinone moieties, which may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28FN5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(methoxymethyl)-2-morpholin-4-ylpyrimidin-4-one |
InChI |
InChI=1S/C22H28FN5O4/c1-31-16-18-14-20(29)28(22(24-18)27-10-12-32-13-11-27)15-21(30)26-8-6-25(7-9-26)19-4-2-17(23)3-5-19/h2-5,14H,6-13,15-16H2,1H3 |
InChI Key |
SLBHAIBVWMOSBE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11195075.png)
![3-Fluoro-4-methyl-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11195077.png)

![2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11195087.png)
![Tert-butyl 4-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B11195090.png)


![3-{[2-(1H-imidazol-4-yl)ethyl]amino}-5-(4-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B11195113.png)
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11195117.png)
![5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11195126.png)
![Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate](/img/structure/B11195129.png)
![3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide](/img/structure/B11195132.png)
![3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide](/img/structure/B11195144.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11195149.png)
